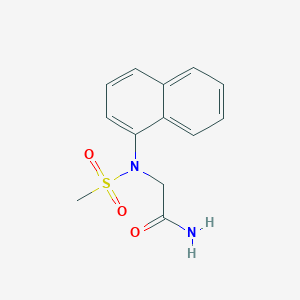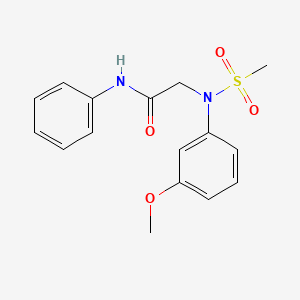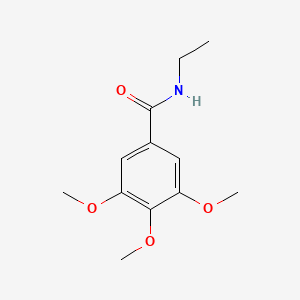![molecular formula C11H17N3O2 B5772607 4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine, commonly known as TCM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TCM is a heterocyclic compound that belongs to the class of pyrazolones, and it has a molecular formula of C11H16N2O2.
Mécanisme D'action
The mechanism of action of TCM is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in disease progression and growth. TCM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and cancer progression. TCM has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in gene expression and cancer progression.
Biochemical and Physiological Effects:
TCM has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that TCM inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. TCM has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, TCM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TCM in lab experiments is its high solubility in various solvents, which makes it easy to use in various assays. TCM also has a relatively low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, one of the limitations of using TCM is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on TCM. One future direction is to study the potential applications of TCM in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the potential applications of TCM in the synthesis of functional materials such as metal-organic frameworks. Finally, future studies could focus on the optimization of the synthesis method for TCM to improve its yield and reduce its cost.
In conclusion, TCM is a synthetic compound that has shown promising results in various scientific research fields. Its potential applications in medicine, agriculture, and material science make it a valuable compound for further research. The mechanism of action, biochemical and physiological effects, advantages, and limitations of TCM have been discussed, and several future directions for research on TCM have been identified.
Méthodes De Synthèse
The synthesis of TCM involves the reaction of morpholine with 3,4,5-trimethyl-1H-pyrazole-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields TCM as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
TCM has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TCM has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agriculture, TCM has been used as a plant growth regulator, and it has shown significant improvement in crop yield. In material science, TCM has been used as a building block for the synthesis of various functional materials such as polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-9(2)12-14(10(8)3)11(15)13-4-6-16-7-5-13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVTFRPUAQRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5772525.png)
![4,5-dimethyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5772530.png)
![4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5772532.png)

![N'-{[(3-methoxyphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5772542.png)
![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![2-(4-methylphenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5772564.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5772566.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
